molecular formula C12H16N2O B2425773 2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine CAS No. 1368743-01-4

2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine

Cat. No.: B2425773
CAS No.: 1368743-01-4
M. Wt: 204.273
InChI Key: BGXFTTREWJOPDB-UHFFFAOYSA-N
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Description

2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine is a chemical compound with the molecular formula C12H16N2O. It is also known by its IUPAC name, 2-(2-isopropyl-1,3-benzoxazol-5-yl)ethanamine . This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields.

Scientific Research Applications

2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine” indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine typically involves the reaction of 2-isopropyl-1,3-benzoxazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted benzoxazole compounds.

Mechanism of Action

The mechanism of action of 2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(2-Propan-2-yl-1,3-benzoxazol-5-yl)ethanamine apart from these similar compounds is its specific ethanamine group, which imparts unique chemical and biological properties. This makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

2-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8(2)12-14-10-7-9(5-6-13)3-4-11(10)15-12/h3-4,7-8H,5-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXFTTREWJOPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(O1)C=CC(=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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